Fenoprofen monohydrate
Description
Contextualization as a Subject of Chemical and Pharmaceutical Investigation
Fenoprofen (B1672519) monohydrate, primarily in the form of fenoprofen calcium, serves as a crucial entity in pharmaceutical sciences. Its crystalline structure and hydration state are of particular interest to researchers. The monohydrate form is a specific crystalline arrangement where one molecule of water is associated with each molecule of fenoprofen calcium. nih.gov This hydration state can significantly influence the compound's physicochemical properties, such as solubility, stability, and dissolution rate, which are critical parameters in drug formulation and bioavailability. researchgate.netresearchgate.net
Academic investigations into fenoprofen monohydrate often explore its formation, characterization, and behavior under various conditions. For instance, studies have examined the dehydration of fenoprofen calcium dihydrate, which can lead to the formation of the monohydrate as an intermediate phase. nih.gov This transformation is not merely a physical change but involves alterations in the crystal lattice, which can be studied using techniques like powder X-ray diffraction (PXRD) and thermal analysis. nih.gov
The monohydrate's role extends into the realm of analytical chemistry, where precise methods are required to quantify and characterize it. aip.orgjocpr.comjocpr.com Furthermore, the chiral nature of fenoprofen adds another layer of complexity and research interest. As a 2-arylpropionic acid derivative, fenoprofen possesses a chiral center, existing as two enantiomers, (S)-fenoprofen and (R)-fenoprofen. wikipedia.org The biological activity is primarily associated with the (S)-enantiomer. wikipedia.org Research into the chiral separation of fenoprofen often involves its various forms, including the monohydrate, to develop effective analytical techniques for enantiomeric resolution. bohrium.comacs.orgacs.org
Historical Trajectories in Fenoprofen-Related Scientific Discovery
The scientific journey of fenoprofen began with its synthesis and identification as a potent anti-inflammatory agent. wikipedia.orguobaghdad.edu.iqdrugbank.com As a member of the propionic acid class of NSAIDs, its development was part of a broader effort to find alternatives to aspirin (B1665792) with improved therapeutic profiles. drugbank.comchemicalbook.com
Early research focused on establishing its pharmacological properties and mechanism of action, identifying it as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. uobaghdad.edu.iqnih.gov This fundamental discovery laid the groundwork for its clinical application in treating pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis. drugbank.compatsnap.com
Subsequent research delved into the stereochemistry of fenoprofen, recognizing the differential activity of its enantiomers and the in vivo chiral inversion of the less active (R)-isomer to the more active (S)-isomer. wikipedia.orgconicet.gov.ar This phenomenon became a significant area of study, contributing to a deeper understanding of drug metabolism.
The investigation of fenoprofen's solid-state properties, including the characterization of its salts and hydrates, marked a further evolution in the research landscape. The crystal structures of fenoprofen salts, such as sodium fenoprofenate dihydrate and calcium fenoprofenate monohydrate, were determined, providing crucial insights into their molecular arrangement. scielo.brconicet.gov.ar Studies on the dehydration and hydration behavior of fenoprofen calcium revealed the existence and properties of the monohydrate form. nih.gov Research has also explored the creation of various derivatives and conjugates of fenoprofen to enhance its properties. uobaghdad.edu.iqnih.govinnovareacademics.inunizg.hrresearchgate.net
Detailed Research Findings
Physicochemical Properties
The physicochemical characteristics of fenoprofen and its hydrated forms are central to understanding its behavior as a pharmaceutical substance.
Crystal Structure and Hydration: The crystal structure of fenoprofen calcium dihydrate has been elucidated, revealing a monoclinic space group P21/n. cambridge.org In this structure, each calcium ion is coordinated to six oxygens: two from water molecules and four from the carboxylate groups of four different fenoprofen anions. nih.gov Each fenoprofen anion, in turn, coordinates with two different calcium ions. nih.gov The dehydration of the dihydrate to the monohydrate involves the loss of one water molecule, resulting in a partially crystalline material. nih.gov This monohydrate is not completely amorphous, as evidenced by diffraction peaks in its PXRD pattern. nih.gov The crystal structure of the monohydrate itself has also been reported. scielo.brconicet.gov.ar
Solubility: Fenoprofen is characterized as being slightly soluble in water. solubilityofthings.commdpi.com The solubility of fenoprofen calcium hydrate (B1144303) is approximately 33 mg/mL in organic solvents like DMSO and dimethylformamide. researchgate.netcaymanchem.com In aqueous buffers, it is sparingly soluble. researchgate.netcaymanchem.com The pH of the solution can influence its solubility, with increased solubility in more alkaline conditions due to the deprotonation of the carboxylic acid group. solubilityofthings.com Studies have shown that the conversion of crystalline fenoprofen calcium to a liquid crystal mesophase can enhance its apparent solubility. researchgate.net
Interactive Data Table: Solubility of Fenoprofen Forms
| Compound Form | Solvent | Solubility | Reference |
|---|---|---|---|
| Fenoprofen | Water | Slightly soluble | solubilityofthings.com |
| Fenoprofen Calcium Hydrate | DMSO | ~33 mg/mL | researchgate.netcaymanchem.com |
| Fenoprofen Calcium Hydrate | Dimethylformamide | ~33 mg/mL | researchgate.net |
| Fenoprofen Calcium Hydrate | Aqueous Buffers | Sparingly soluble | researchgate.netcaymanchem.com |
| Fenoprofen Calcium Dihydrate (Crystalline) | - | 2.8 ± 0.2 mg/mL | researchgate.net |
| Fenoprofen Calcium (Liquid Crystal) | - | 5.0 ± 0.3 mg/mL | researchgate.net |
Chiral Separation and Resolution
The stereoselective properties of fenoprofen enantiomers have driven extensive research into their separation and analysis.
Chromatographic Methods: Various chromatographic techniques have been developed for the enantiomeric resolution of fenoprofen. High-performance liquid chromatography (HPLC) is a commonly employed method. nih.govfishersci.com Reversed-phase HPLC assays have been developed to quantify fenoprofen and its metabolites and to distinguish between their R- and S-enantiomers. nih.gov In some methods, the enantiomers are derivatized with a chiral agent, such as L-leucinamide, to facilitate their separation on a C18 column. nih.gov
Thin-layer chromatography (TLC) has also been utilized for the enantiomeric resolution of fenoprofen. bohrium.com One study demonstrated the successful separation of fenoprofen enantiomers using sitafloxacin (B179971) as a chiral selector in the mobile phase. bohrium.com The pH of both the stationary and mobile phases was found to be a critical factor in achieving effective separation. bohrium.com
Kinetic and equilibrium studies of the enantioseparation of racemic fenoprofen have been conducted using a chiral stationary phase (CSP) like cellulose (B213188) ester. acs.org These studies help in understanding the adsorption isotherms and kinetics of the separation process, which is crucial for optimizing preparative-scale separations. acs.org Computational chemistry methods have also been used to predict the separation effect and understand the interaction mechanisms between fenoprofen enantiomers and chiral stationary phases. scielo.org.mx
Chiral Inversion: A significant aspect of fenoprofen's pharmacology is the metabolic chiral inversion of the R-(-)-enantiomer to the pharmacologically more active S-(+)-enantiomer. conicet.gov.ar This unidirectional conversion has been observed in various species. conicet.gov.ar Studies have shown that this process can be quite extensive; for example, in cats, the percentage of chiral inversion of R-(-) fenoprofen was found to be very high. conicet.gov.ar
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1794827-48-7 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-(3-phenoxyphenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C15H14O3.H2O/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);1H2 |
InChI Key |
ARCKLGNSWQIPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O.O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Fenoprofen
Enantioselective Synthesis and Chiral Resolution of Fenoprofen (B1672519)
Fenoprofen possesses a single stereocenter, resulting in two enantiomers, (S)-fenoprofen and (R)-fenoprofen. The (S)-enantiomer is primarily responsible for the desired pharmacological activity, while the (R)-isomer is less active. wikipedia.org This stereoselectivity has driven research into methods for producing the pure (S)-enantiomer.
Asymmetric Catalytic Approaches for (S)-Fenoprofen Production (e.g., Kumada Cross-Coupling Reactions)
A significant advancement in the synthesis of (S)-fenoprofen involves the use of asymmetric catalysis, particularly the Kumada cross-coupling reaction. This method facilitates the enantioselective arylation of α-bromo esters. nih.gov
The reaction conditions for the asymmetric Kumada cross-coupling are critical for achieving high enantioselectivity. The reaction is typically carried out in organic solvents such as tetrahydrofuran (B95107), toluene, ether, dichloromethane, or 1,2-dimethoxyethane (B42094) at temperatures ranging from -60°C to -100°C. google.com
Another strategy involves the use of an enantioenriched calcium-complex as a chiral catalyst for the asymmetric epoxidation of α,β-unsaturated carbonyl compounds, which serves as a key step in a stereoselective synthesis of (S)-(+)-Fenoprofen. researchgate.net
Table 1: Asymmetric Synthesis of (S)-Fenoprofen via Kumada Cross-Coupling
| Parameter | Details | Reference |
| Reaction Type | Asymmetric Kumada Cross-Coupling | nih.govgoogle.comthieme-connect.comrsc.org |
| Catalyst | Cobalt-bisoxazoline complex | nih.govgoogle.comthieme-connect.com |
| Reactants | Racemic α-bromo ester and Aryl Grignard reagent | nih.govgoogle.com |
| Product | Chiral α-arylalkanoic ester | nih.gov |
| Enantiomeric Excess (ee) | Up to 97% | nih.gov |
| Yield | Up to 96% | nih.gov |
| (S)-Fenoprofen Synthesis | Reaction of racemic 2-halopropionate with 3-phenoxyphenyl Grignard reagent, followed by catalytic hydrogenation | google.com |
| Overall Yield for (S)-Fenoprofen | 70% | google.com |
| Optical Purity for (S)-Fenoprofen | 92% ee | google.com |
Development and Optimization of Chiral Separation Techniques for Fenoprofen Enantiomers
The separation of fenoprofen enantiomers from a racemic mixture is crucial for obtaining the therapeutically active (S)-isomer. researchgate.net Various chiral separation techniques have been developed and optimized for this purpose.
Chromatographic methods are widely employed, including high-performance liquid chromatography (HPLC), gas chromatography, and thin-layer chromatography (TLC). researchgate.netmdpi.comwvu.edu These techniques often utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. wvu.eduscielo.org.mx For instance, Whelk-O1, a CSP based on naproxen (B1676952), separates fenoprofen enantiomers through π-π stacking and hydrogen bonding interactions. scielo.org.mx Computational chemistry methods can be used to predict the separation effect by analyzing the interaction energies between the enantiomers and the CSP. scielo.org.mx
Capillary electrophoresis (CE) has emerged as a powerful alternative for chiral separation, offering high efficiency and rapid analysis times. mdpi.comnih.gov Chiral selectors, such as cyclodextrins and vancomycin, are often added to the background electrolyte to achieve separation. researchgate.netmdpi.comnih.gov Monte Carlo simulations have been used to study the differential complexation of fenoprofen enantiomers with β-cyclodextrin, revealing that the (S)-isomer interacts more favorably. nih.gov Techniques like large-volume sample stacking with electroosmotic flow (EOF) as a pump plus anion-selective exhaustive injection (LVSEP-ASEI) have been developed to enhance the detection sensitivity of CE methods. nih.gov
A direct thin-layer chromatography (TLC) method using sitafloxacin (B179971) as a chiral selector has also been developed for the enantiomeric resolution of profen drugs, including fenoprofen. bohrium.com The separation is influenced by the pH of the mobile and stationary phases. bohrium.com Other methods for separating enantiomers from racemic mixtures include diastereomeric salt formation and enzymatic resolution. researchgate.net
Green Chemistry Principles in Fenoprofen Synthesis
Design and Implementation of Environmentally Benign Synthetic Routes (e.g., Aqueous Media, Calcium Carbonate Utilization)
A significant development in the green synthesis of fenoprofen involves the preparation of fenoprofen calcium dihydrate using calcium carbonate in aqueous media, eliminating the need for organic solvents. rasayanjournal.co.inresearchgate.net This method provides an eco-friendly and commercially scalable process. rasayanjournal.co.inresearchgate.net Traditional methods often utilized reagents like calcium chloride or calcium hydroxide (B78521) in combination with organic solvents such as ethanol (B145695) or acetone. rasayanjournal.co.inresearchgate.net The use of water as a solvent and the non-corrosive and less expensive calcium carbonate make this a novel, scalable, and economical green technology. rasayanjournal.co.in
Another green approach involves the synthesis of fenoprofen from cardanol (B1251761), a renewable resource derived from cashew nut shell liquid. rsc.org This multi-step synthesis includes a branch-selective methoxycarbonylation step and avoids the use of hazardous reagents. rsc.org The use of greener solvents like 2-methyl tetrahydrofuran has also been explored in this process. rsc.org
Evaluation of Atom Economy and Sustainability Metrics in Fenoprofen Manufacturing Processes
The evaluation of sustainability in chemical manufacturing relies on various metrics, including atom economy and E-factor. researchgate.netresearchgate.net Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The synthesis of fenoprofen from cardanol demonstrates a favorable atom economy because the byproducts, such as 1-octene (B94956) and propene, are commercially valuable and easily separable. rsc.orgresearchgate.net
The E-factor, which is the ratio of the mass of waste to the mass of product, is another important metric. Solvent-free synthesis methods generally have a lower E-factor compared to conventional solvent-based methods. researchgate.net Other sustainability metrics relevant to manufacturing include energy consumption, water usage, and waste generation per unit of production. numberanalytics.commasterfluids.cominstituteofsustainabilitystudies.commavarick.aisievo.com
Table 2: Green Chemistry Approaches for Fenoprofen Synthesis
| Approach | Key Features | Advantages | Reference |
| Aqueous Synthesis of Fenoprofen Calcium Dihydrate | Uses calcium carbonate and water as the solvent. | Eco-friendly, avoids organic solvents, uses a non-corrosive and inexpensive reagent, commercially scalable. | rasayanjournal.co.inresearchgate.net |
| Synthesis from Cardanol | Utilizes a renewable feedstock (cashew nut shell liquid). Involves isomerizing metathesis and selective methoxycarbonylation. | Utilizes a bio-derived resource, high atom economy due to valuable byproducts. | rsc.orgresearchgate.net |
Novel Chemical Derivatives and Prodrug Strategies of Fenoprofen
To enhance the therapeutic profile of fenoprofen, researchers have explored the synthesis of novel chemical derivatives and prodrugs. srce.hrsysrevpharm.orguobaghdad.edu.iq
One strategy involves the synthesis of fenoprofen hydrazone derivatives. uobaghdad.edu.iqresearchgate.net These compounds are created by first converting fenoprofen to its ethyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form fenoprofen hydrazide. uobaghdad.edu.iq The hydrazide is then reacted with various aldehydes to produce the final hydrazone derivatives. uobaghdad.edu.iq
Another approach is the development of macromolecular prodrugs by conjugating fenoprofen to polymers. srce.hr For example, fenoprofen has been attached to styrene-maleic acid copolymer. srce.hr These polymer-drug conjugates are designed to release the active drug under specific physiological conditions. srce.hr Azo conjugates of fenoprofen have also been synthesized for potential colon-targeted drug delivery in the treatment of inflammatory bowel disease. innovareacademics.in
The creation of ternary copper(II) complexes of fenoprofen with auxiliary ligands like imidazole (B134444) and caffeine (B1668208) has also been investigated as a way to develop novel anti-inflammatory agents. researchgate.net The prodrug approach, in general, aims to improve properties such as solubility, stability, and site-specific delivery. sysrevpharm.org
Design and Synthesis of Modified Fenoprofen Structures (e.g., Hydrazone Derivatives)
In an effort to create new chemical entities with potentially improved activity, new hydrazone derivatives of fenoprofen have been synthesized and characterized. researchgate.net The rationale behind synthesizing these derivatives is to explore novel structures that may exhibit enhanced biological effects compared to the parent compound. uobaghdad.edu.iq
The synthesis of fenoprofen hydrazone derivatives is a multistep process, as detailed in various research findings. researchgate.netuobaghdad.edu.iq The general synthetic pathway involves three main stages:
Esterification of Fenoprofen: The process begins with the esterification of fenoprofen. Fenoprofen is reacted with ethanol in the presence of thionyl chloride to yield fenoprofen ethyl ester. uobaghdad.edu.iq
Formation of Fenoprofen Hydrazide: The synthesized fenoprofen ethyl ester is then treated with hydrazine hydrate. This reaction typically involves refluxing the ester with hydrazine hydrate in an ethanol solvent to produce 2-(3-phenoxyphenyl)propanehydrazide, also known as fenoprofen hydrazide. uobaghdad.edu.iq
Synthesis of Hydrazone Derivatives: The final step involves the condensation reaction of fenoprofen hydrazide with various aromatic aldehydes. uobaghdad.edu.iq This reaction, catalyzed by glacial acetic acid in ethanol, results in the formation of the target N'-substituted-benzylidene-2-(3-phenoxyphenyl)propanehydrazide derivatives (hydrazones). uobaghdad.edu.iq
The resulting structures are then purified and characterized using spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy and proton nuclear magnetic resonance (¹H-NMR) to confirm their chemical identity. researchgate.netuobaghdad.edu.iq Studies have shown that these synthesized hydrazone compounds exhibit anti-inflammatory activity, with some derivatives demonstrating effects comparable or even superior to the parent fenoprofen in specific experimental models. uobaghdad.edu.iq
| Compound Name | Systematic Name | Role in Synthesis |
| Fenoprofen | 2-(3-phenoxyphenyl)propanoic acid | Starting Material |
| Fenoprofen ethyl ester | ethyl 2-(3-phenoxyphenyl)propanoate | Intermediate |
| Fenoprofen hydrazide | 2-(3-phenoxyphenyl)propanehydrazide | Key Intermediate |
| Fenoprofen Hydrazone Derivatives | N'-substituted-benzylidene-2-(3-phenoxyphenyl)propanehydrazide | Final Product |
| Ethanol | Ethanol | Reagent/Solvent |
| Thionyl chloride | Thionyl chloride | Reagent |
| Hydrazine hydrate | Hydrazine hydrate | Reagent |
| Glacial acetic acid | Acetic acid | Catalyst |
Exploration of Conjugation Chemistry for Advanced Delivery System Applications (e.g., Azo Conjugates for Targeted Release)
Conjugation chemistry has been investigated as a sophisticated strategy to develop advanced drug delivery systems for fenoprofen, aiming to deliver the active molecule specifically to the colon. innovareacademics.in This approach is particularly relevant for treating localized conditions like inflammatory bowel disease (IBD), as it minimizes systemic exposure and protects the drug from degradation in the upper gastrointestinal tract. innovareacademics.innih.gov
The synthesis of fenoprofen azo conjugates involves creating a prodrug where fenoprofen is linked to a carrier molecule via an azo bond (-N=N-). innovareacademics.in This bond is designed to be stable in the stomach and small intestine but is susceptible to cleavage by azoreductase enzymes, which are abundant in the microflora of the colon. innovareacademics.inomjournal.org
A reported synthetic method involves a multi-step procedure:
Carrier Preparation: Various amino acids, such as glycine, tyrosine, L-phenylalanine, L-tryptophan, L-valine, and L-alanine, are first converted to their methyl ester hydrochlorides using thionyl chloride and methanol. innovareacademics.in
Diazotization: The amino acid methyl esters undergo diazotization to form a diazonium salt. innovareacademics.in
Coupling Reaction: The diazotized amino acid derivative is then coupled with fenoprofen to form the final azo conjugate. innovareacademics.in
In vitro drug release studies are crucial for evaluating the effectiveness of these targeted delivery systems. Research has demonstrated that the synthesized fenoprofen azo conjugates exhibit minimal drug release in simulated gastric fluid (pH 1.2) and only limited release (12-15%) in simulated intestinal fluid (pH 7.4). innovareacademics.in However, in a simulated colonic environment containing the necessary bacterial enzymes, a substantial drug release of 65-85% was observed. innovareacademics.in These findings indicate that the azo conjugate strategy is a promising platform for achieving colon-specific release of fenoprofen. innovareacademics.in
| Compound Name | Type/Role |
| Fenoprofen | Parent Drug |
| Glycine | Amino Acid Carrier |
| Tyrosine | Amino Acid Carrier |
| L-phenylalanine | Amino Acid Carrier |
| L-tryptophan | Amino Acid Carrier |
| L-valine | Amino Acid Carrier |
| L-alanine | Amino Acid Carrier |
| Thionyl chloride | Reagent |
| Methanol | Reagent/Solvent |
Molecular Mechanisms and Structure Activity Relationships Sar of Fenoprofen
Deeper Insights into Fenoprofen's Enzyme Inhibition Kinetics and Specificity
The anti-inflammatory, analgesic, and antipyretic properties of fenoprofen (B1672519) are attributed to its ability to block the activity of prostaglandin (B15479496) synthetase, also known as cyclooxygenase (COX). drugbank.commedchemexpress.com This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. acs.org
Characterization of Prostaglandin Synthetase and Cyclooxygenase Isoform (COX-1, COX-2) Inhibition by Fenoprofen
Fenoprofen is a potent inhibitor of prostaglandin synthesis. capes.gov.br Kinetic studies have demonstrated that fenoprofen acts as a competitive inhibitor of this enzyme. capes.gov.br This means that fenoprofen competes with the natural substrate, arachidonic acid, for binding to the active site of the enzyme. The inhibitory concentration (I50) for fenoprofen has been shown to increase with higher concentrations of arachidonate, a characteristic feature of competitive inhibition. capes.gov.br
The cyclooxygenase enzyme exists in two primary isoforms, COX-1 and COX-2. aafp.org COX-1 is often referred to as a "housekeeping" enzyme, as it is constitutively expressed in many tissues, including the gastrointestinal tract and platelets, where it is involved in maintaining normal physiological functions. aafp.org In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. nih.gov The anti-inflammatory effects of NSAIDs are largely due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1. acs.org
Fenoprofen, like many traditional NSAIDs, is a non-selective inhibitor of both COX-1 and COX-2. nih.gov However, the degree of selectivity can vary among different NSAIDs. Some studies have categorized fenoprofen's selectivity profile relative to other NSAIDs, though specific IC50 values for each isoform can differ depending on the experimental conditions. For instance, some research indicates that certain NSAIDs like flurbiprofen (B1673479) and ketoprofen (B1673614) are more COX-1 selective, while others such as diclofenac (B195802) and mefenamic acid show some selectivity for COX-2. nih.gov Ibuprofen and naproxen (B1676952) are generally considered non-selective. nih.gov The non-selective nature of fenoprofen contributes to both its therapeutic efficacy and its potential for side effects. nih.gov
Table 1: Comparative COX Inhibition Profile of Selected NSAIDs
| Drug | COX Selectivity | Primary Inhibition Mechanism |
| Fenoprofen | Non-selective (inhibits both COX-1 and COX-2) nih.gov | Competitive capes.gov.br |
| Ibuprofen | Non-selective nih.gov | Competitive acs.org |
| Flurbiprofen | COX-1 selective nih.gov | Slow tight-binding acs.orgnih.gov |
| Ketoprofen | COX-1 selective nih.gov | Not specified in provided context |
| Diclofenac | COX-2 selective nih.gov | Not specified in provided context |
| Celecoxib | COX-2 selective acs.org | Not specified in provided context |
This table is for illustrative purposes and the selectivity can vary based on the assay used.
In Vitro Biochemical Characterization of Fenoprofen-Enzyme Interactions
In vitro studies have been crucial in elucidating the biochemical interactions between fenoprofen and its target enzymes. These studies often utilize purified enzymes or microsomal preparations to characterize the inhibition kinetics. For example, studies with prostaglandin synthetase isolated from bovine seminal vesicles have been instrumental in demonstrating fenoprofen's inhibitory action. drugbank.com
The interaction of fenoprofen with cyclooxygenase involves binding to the active site of the enzyme. acs.org Structural analyses of other NSAIDs in complex with COX-1 have revealed that these inhibitors bind within the cyclooxygenase channel. pdbj.org Although the crystal structure of fenoprofen complexed with COX has not been explicitly detailed in the provided search results, the competitive nature of its inhibition strongly suggests it occupies the same binding site as the substrate, arachidonic acid. capes.gov.brpdbj.org This binding prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2), the first step in prostaglandin synthesis. acs.org
Comprehensive Structure-Activity Relationship (SAR) Studies of Fenoprofen Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For fenoprofen and its analogues, these studies provide insights into the key structural features required for potent anti-inflammatory effects.
Elucidation of Substituent Effects on Molecular Activity and Potency
The chemical structure of fenoprofen, 2-(3-phenoxyphenyl)propanoic acid, contains several key features that are important for its activity. gpatindia.com SAR studies on fenoprofen and related propionic acid derivatives have highlighted the following:
Position of the Phenoxy Group: The placement of the phenoxy group on the arylpropionic acid scaffold is critical for activity. Moving the phenoxy group to the ortho or para position of the arylpropionic acid results in a decrease in activity. gpatindia.com
Bridging Atom: Replacing the oxygen bridge between the two aromatic rings with a carbonyl group leads to ketoprofen, another potent NSAID. gpatindia.comrroij.com This indicates that the nature of the linker between the aromatic moieties can be varied while retaining anti-inflammatory activity.
Carboxylic Acid Group: The carboxylic acid moiety is a common feature among many NSAIDs and is crucial for their interaction with the active site of COX enzymes. It is believed to interact with a key arginine residue (Arg-120) in the COX active site. pdbj.orgrroij.com
α-Methyl Group: The α-methyl group on the propionic acid side chain creates a chiral center, leading to the existence of (S)- and (R)-enantiomers. This stereochemistry plays a significant role in the drug's activity, as discussed in a later section.
Advanced Ligand-Receptor Binding Models and Pharmacophore Development
Computational methods, including ligand-receptor binding models and pharmacophore development, have become invaluable tools in drug discovery and for understanding drug-receptor interactions at a molecular level. nih.govnih.govugm.ac.id A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov
For NSAIDs like fenoprofen, a typical pharmacophore model would include features such as:
A hydrophobic region to interact with the hydrophobic channel of the COX enzyme.
A hydrogen bond acceptor, usually the carboxylate group, to interact with key amino acid residues like arginine. nih.gov
The development of such models allows for the virtual screening of compound libraries to identify new potential inhibitors. nih.gov These models are often built based on the known structures of active compounds or the crystal structure of the target receptor with a bound ligand. researchgate.net While specific advanced ligand-receptor binding models for fenoprofen were not detailed in the provided search results, the general principles of pharmacophore modeling for NSAIDs are well-established and applicable to fenoprofen.
Stereochemical Aspects of Fenoprofen's Molecular Interactions
Fenoprofen is a chiral molecule, existing as two enantiomers, (S)-fenoprofen and (R)-fenoprofen, due to the asymmetric carbon atom in the propionic acid side chain. capes.gov.brresearchgate.net This stereochemistry has significant implications for its pharmacological activity.
It is well-established for many profens that the (S)-enantiomer is the more active inhibitor of cyclooxygenase. capes.gov.br The (R)-enantiomer is significantly less active in this regard. However, in the body, the (R)-enantiomer can undergo a unidirectional metabolic inversion to the active (S)-enantiomer. capes.gov.br
The differential activity of the enantiomers highlights the stereospecificity of the binding interaction with the COX enzyme. The three-dimensional arrangement of the substituents around the chiral center dictates how effectively the molecule can fit into the active site and interact with key amino acid residues.
Furthermore, stereoselectivity is also observed in the binding of fenoprofen and its metabolites to plasma proteins like human serum albumin (HSA). nih.gov Studies have shown that the glucuronide conjugates of fenoprofen enantiomers exhibit stereoselective binding to HSA, with the (R)-glucuronide showing a higher affinity than the (S)-diastereomer. nih.gov This stereoselective protein binding can influence the distribution and elimination of the drug in the body.
Comparative Analysis of Enantiomeric Ligand-Target Binding Dynamics
The differential activity of fenoprofen's enantiomers is a direct result of their distinct binding dynamics within the active sites of COX-1 and COX-2. The (S)-enantiomer is a much more potent inhibitor of cyclooxygenase than the (R)-enantiomer. nih.gov Research indicates that the (S)-isomer is approximately 35 times more active than the (R)-isomer at inhibiting the cyclooxygenase pathway in human platelets. nih.gov
Molecular docking studies have provided insights into the specific interactions that govern the binding of fenoprofen to the COX active site. Key amino acid residues within the enzyme's active site, such as ARG120, TYR355, TYR385, and TRP387, play a critical role in anchoring the drug molecule. ufms.brresearchgate.net The carboxylic acid group of fenoprofen is thought to form crucial interactions with residues like Arginine 120 at the entrance of the cyclooxygenase active site. mdpi.comuniklinik-duesseldorf.de The three-dimensional arrangement of the (S)-enantiomer allows for a more favorable and stable interaction with these residues compared to the (R)-enantiomer, leading to its enhanced inhibitory potency.
The inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, quantitatively demonstrate this difference. However, it is important to note that reported IC50 values can vary depending on the specific assay conditions.
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| (S)-Fenoprofen | COX-1 | 3.4 | nih.gov |
| (S)-Fenoprofen | COX-2 | 41 | nih.gov |
| (R)-Fenoprofen | COX-1 | > 100 (No inhibition observed) | nih.gov |
| (R)-Fenoprofen | COX-2 | > 100 (<30% inhibition at 100 µM) | nih.gov |
The data clearly indicates that while (S)-fenoprofen is a potent inhibitor of COX-1 and a less potent inhibitor of COX-2, the (R)-enantiomer shows very weak to no inhibitory activity against either isozyme under the tested conditions. nih.gov The significant difference in potency underscores the stereospecificity of the interaction between fenoprofen and its target enzymes. The structural arrangement of the (S)-enantiomer allows it to fit more effectively into the active site of the COX enzymes, leading to a more stable and inhibitory binding.
Advanced Analytical and Spectroscopic Characterization of Fenoprofen Monohydrate
Chromatographic Method Development and Validation for Fenoprofen (B1672519) Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the quality control of fenoprofen. These methods allow for the separation, identification, and quantification of fenoprofen and its related impurities.
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Impurity Profiling
The development of robust HPLC methods is fundamental for assessing the purity of fenoprofen and identifying any process-related impurities or degradation products. jocpr.comresearchgate.net A common approach involves reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.
One developed RP-HPLC method for the simultaneous determination of fenoprofen calcium and its related process impurities utilizes a C8 column. jocpr.comresearchgate.net The separation is achieved using a gradient elution with a mobile phase consisting of two components: Mobile Phase A, a mixture of water and acetic acid, and Mobile Phase B, a mixture of acetonitrile (B52724) and acetic acid. jocpr.comresearchgate.net Detection is typically carried out using a UV detector set at a wavelength of 270 nm, which provides a good response for fenoprofen and its impurities. jocpr.comresearchgate.netwisdomlib.org The selection of an appropriate column and mobile phase composition is critical for achieving successful separation of all analytes. researchgate.net
For chiral drugs like fenoprofen, which exists as enantiomers, specific chiral stationary phases (CSPs) are employed in HPLC to separate the stereoisomers. chromatographyonline.com The resolution of enantiomers is crucial as different isomers can exhibit different pharmacological activities. chromatographyonline.com
To enhance the speed and efficiency of analysis, Ultra-Performance Liquid Chromatography (UPLC) methods have also been developed. jocpr.com UPLC utilizes smaller particle size columns, leading to shorter run times and reduced solvent consumption compared to traditional HPLC. jocpr.com
Below is a table summarizing typical parameters for an HPLC method developed for fenoprofen analysis:
| Parameter | Value |
| Column | YMC Pack C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water: Acetic Acid (980:20 v/v) |
| Mobile Phase B | Acetonitrile: Acetic Acid (980:20 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Data sourced from multiple studies on HPLC method development for fenoprofen. jocpr.comresearchgate.netjocpr.com |
Validation of Stability-Indicating Analytical Methods for Fenoprofen Degradation Products
Stability-indicating analytical methods are crucial for monitoring the degradation of fenoprofen under various stress conditions, ensuring that the analytical procedure can accurately measure the active ingredient in the presence of its degradation products. jocpr.comresearchgate.netijpsonline.com These methods are validated according to International Council on Harmonisation (ICH) guidelines. jocpr.comekb.eg
Forced degradation studies are performed by subjecting fenoprofen to conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. jocpr.comresearchgate.net A developed RP-HPLC method demonstrated that fenoprofen was susceptible to degradation under oxidative conditions, while showing stability against acidic, basic, photolytic, thermal, and humidity stress. jocpr.comresearchgate.net The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jocpr.comresearchgate.net Good linearity (r² > 0.99) is typically achieved, and recovery studies confirm the accuracy of the method. jocpr.comresearchgate.net
The validation process ensures that the method is robust and can reliably be used for the quantitative determination of related substances in fenoprofen. jocpr.comresearchgate.netscience.gov
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic techniques provide invaluable information about the molecular structure, functional groups, and interactions of fenoprofen monohydrate.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Fenoprofen Structural Confirmation and Complexation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of fenoprofen. mdpi.comoxinst.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to provide detailed information about the chemical environment of each atom in the molecule. mdpi.commdpi.com
¹H NMR spectroscopy provides information on proton chemical shifts, coupling constants, and signal multiplicities, which are fundamental for initial structural identification. mdpi.com For instance, the ¹H NMR spectrum of fenoprofen shows distinct signals for the aromatic protons, the methine proton, and the methyl protons. nih.gov
NMR is also extensively used to study the complexation of fenoprofen with other molecules, such as cyclodextrins. nih.gov These studies monitor the changes in the chemical shifts of both the host and guest molecules upon complexation, which can be used to determine the stability constants and stoichiometry of the resulting complexes. nih.gov For example, the interaction of fenoprofen with β-cyclodextrin has been investigated using ¹H NMR, revealing a 1:1 stoichiometry. nih.gov
Utilization of Mass Spectrometry (MS) for Molecular Identity and Identification of Degradation Pathways
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of fenoprofen and to identify its degradation products. researchgate.netmdpi.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. researchgate.netmdpi.com
In MS, molecules are converted into ions, and their mass-to-charge ratio (m/z) is measured. mdpi.com This provides a precise molecular weight, confirming the identity of fenoprofen. Tandem mass spectrometry (MS/MS) involves further fragmentation of the molecular ion to produce a characteristic fragmentation pattern, which acts as a molecular fingerprint and aids in structural elucidation. researchgate.netmdpi.com
LC-MS/MS is particularly useful for identifying and characterizing degradation products formed during stability studies. researchgate.net By analyzing the mass spectra of the degradation products, it is possible to deduce their structures and propose degradation pathways. acs.org
Infrared (IR) and UV-Visible Spectroscopy in Fenoprofen Characterization and Interaction Analysis
Infrared (IR) and UV-Visible spectroscopy are fundamental techniques for the characterization of fenoprofen. karyailham.com.my
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. karyailham.com.myresearchgate.net The IR spectrum of fenoprofen shows characteristic absorption bands corresponding to the vibrations of its functional groups. For example, a strong absorption band is observed for the carbonyl group (C=O) of the carboxylic acid. researchgate.net FTIR spectroscopy can also be used to study the physical and chemical interactions between fenoprofen and excipients in a formulation. jcdronline.org
UV-Visible Spectroscopy is used for the quantitative analysis of fenoprofen and to study its electronic properties. karyailham.com.mymdpi.com Fenoprofen exhibits a characteristic UV absorption spectrum due to the presence of chromophores, such as the phenyl rings, in its structure. karyailham.com.my The wavelength of maximum absorbance (λmax) for fenoprofen is typically around 270 nm. wisdomlib.org This property is utilized in HPLC detection and for quantitative analysis using the Beer-Lambert law. wisdomlib.orgjcdronline.org UV-Vis spectroscopy can also be employed to study the interaction of fenoprofen with other molecules, such as proteins or cyclodextrins, by observing changes in the absorption spectrum upon complexation. nih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Supramolecular Complexation
Circular Dichroism (CD) spectroscopy is a powerful technique for the chiral analysis of molecules like fenoprofen, which possesses a stereocenter. jascoinc.com This method is highly sensitive to the chiral environment and can be used to differentiate between enantiomers. jascoinc.com Furthermore, Induced Circular Dichroism (ICD) spectroscopy has proven to be a valuable tool for investigating the supramolecular complexation of fenoprofen with host molecules, such as cyclodextrins (CyDs). nih.govnih.gov
When an achiral guest molecule with a chromophore, like fenoprofen, forms an inclusion complex with a chiral host, such as a cyclodextrin (B1172386), the chromophore of the guest molecule becomes chirally perturbed. nih.govd-nb.info This perturbation induces a CD signal, which provides direct evidence of complex formation. nih.govd-nb.info The sign and intensity of the ICD spectrum can offer insights into the geometry and stability of the supramolecular complex. d-nb.info
In studies involving the complexation of fenoprofen with β-cyclodextrin (BCyD), the appearance of a structured ICD spectrum is a definitive confirmation of the formation of a host-guest complex. nih.govmdpi.com For fenoprofen, the ICD spectrum exhibits a characteristic structure in the region of the benzenoid bands. mdpi.com The positive sign of this intense CD spectrum suggests that the aromatic portion of the fenoprofen molecule is predominantly located inside the cyclodextrin cavity. mdpi.com The well-defined structure of the ICD spectrum also indicates a high degree of conformational stability for fenoprofen within the BCyD cavity. mdpi.com It is proposed that the stability of this complex is further enhanced by the formation of a hydrogen bond between the carboxylate group of fenoprofen and the hydroxyl groups on the second and third carbon atoms of the BCyD. mdpi.com
Quantitative analysis of the ICD signal at varying concentrations of the cyclodextrin allows for the determination of the complex stability constant (Ks). These studies have shown good agreement between the stability constants determined by CD spectroscopy and those obtained through other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com
| Complex | Analytical Method | logKs |
| Fenoprofen-BCyD | Circular Dichroism (CD) | 3.06 mdpi.com |
| Fenoprofen-BCyD | Nuclear Magnetic Resonance (NMR) | 2.98 mdpi.com |
Thermal and Solid-State Characterization of this compound
Differential Scanning Calorimetry (DSC) for Investigating Phase Behavior and Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the phase behavior of pharmaceutical solids by measuring the heat flow associated with thermal transitions. longdom.orgmdpi.com For hydrated compounds like fenoprofen, DSC is instrumental in characterizing dehydration and polymorphic transformations. nih.govrigaku.com
Studies on the calcium salt of fenoprofen, specifically the dihydrate form, have utilized DSC to monitor its thermal behavior upon heating. researchgate.net The DSC thermogram of fenoprofen calcium dihydrate exhibits a distinct endothermic peak, for instance at 89°C, which is attributed to the loss of water of crystallization. researchgate.net This dehydration event leads to the formation of different phases, including the monohydrate and eventually the anhydrous form. nih.gov
The process often involves a stepwise dehydration, where the dihydrate first transforms into the monohydrate before becoming fully anhydrous at higher temperatures. researchgate.net Hot-stage powder X-ray diffraction has shown that the loss of just one mole of water is sufficient to induce a change to a partially crystalline state, identified as the monohydrate. nih.gov The characteristics of the DSC peaks, such as their onset temperature and enthalpy, provide critical information about the energy and temperature at which these phase transitions occur. longdom.org
| Compound | Transition | DSC Peak Characteristic | Observation |
| Fenoprofen Calcium Dihydrate | Dehydration | Endothermic peak at 89°C researchgate.net | Loss of water of crystallization, formation of liquid crystal. researchgate.net |
| Fenoprofen Calcium Dihydrate | Dehydration | Not specified | Stepwise rehydration process from dehydrated mesophase to monohydrate, then trihydrate. researchgate.net |
X-ray Diffraction (XRD) for Polymorphism and Crystal Structure Elucidation
X-ray Diffraction (XRD), particularly powder X-ray diffraction (PXRD), is an essential technique for the solid-state characterization of crystalline materials. rigaku.commdpi.com It is fundamental for identifying different polymorphic and pseudopolymorphic forms, such as hydrates, by analyzing their unique diffraction patterns which arise from their distinct crystal structures. rigaku.comnih.gov
In the context of fenoprofen, XRD has been employed to differentiate between its various hydrated forms. nih.gov For instance, the crystalline dihydrate of fenoprofen calcium can be clearly distinguished from its dehydrated forms, including the monohydrate, based on their PXRD patterns. researchgate.net
Research has shown that upon heating fenoprofen calcium dihydrate, a transformation to a partially crystalline state occurs. nih.gov This state, identified as the monohydrate, is not completely amorphous, as evidenced by the presence of a strong diffraction peak along with some weaker peaks in its PXRD pattern. nih.gov Single-crystal XRD analysis of the dihydrate has provided detailed information on the crystal packing and the coordination environment of the calcium ion, revealing that two water molecules are coordinated to each calcium ion along with four fenoprofen anions. nih.gov This structural insight helps to explain the dehydration behavior observed in other analytical techniques. nih.gov
| Fenoprofen Form | XRD Observation | Interpretation |
| Fenoprofen Calcium Dihydrate | Distinct diffraction pattern researchgate.net | Crystalline structure. researchgate.net |
| Fenoprofen Calcium Monohydrate | Partially crystalline pattern with a strong diffraction peak and weaker peaks. nih.gov | Not completely disordered; represents an intermediate state of dehydration. nih.gov |
Thermogravimetric Analysis (TGA) for Comprehensive Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. uomustansiriyah.edu.iqetamu.edu It is particularly useful for quantifying mass loss associated with processes such as dehydration, providing a comprehensive assessment of a compound's thermal stability. uomustansiriyah.edu.iq
TGA has been used in conjunction with DSC to study the dehydration behavior of fenoprofen calcium dihydrate. nih.gov The TGA curve provides quantitative data on the mass loss, allowing for the determination of the stoichiometry of the water molecules lost during heating. This analysis confirms the transitions from the dihydrate to the monohydrate and subsequently to the anhydrous form.
Isothermal TGA experiments on fenoprofen calcium dihydrate have revealed that the Arrhenius plot for the dehydration process is not linear. nih.gov This indicates a change in the dehydration mechanism with temperature. The activation energy for dehydration was calculated to be significantly different in the lower temperature range (50-60°C) compared to a higher temperature range (60-80°C). nih.gov This difference in activation energy is explained by the crystal structure, which shows that the two water molecules in the dihydrate reside in slightly different chemical environments, leading to a non-uniform dehydration process. nih.gov
| Temperature Range | Activation Energy of Dehydration |
| 50-60 °C | 309 kJ/mol nih.gov |
| 60-80 °C | 123 kJ/mol nih.gov |
Pharmaceutical Material Science and Advanced Formulation Research with Fenoprofen
Solid-State Forms and Polymorphism of Fenoprofen (B1672519) (including its salt forms, e.g., Fenoprofen Calcium Dihydrate)
The physical form of an active pharmaceutical ingredient (API) is critical as it influences key properties such as solubility, stability, and bioavailability. helsinki.fikoreascience.kr Pharmaceutical solids can exist in crystalline forms, where molecules are arranged in a highly ordered lattice, or in an amorphous state, which lacks long-range order. helsinki.fimdpi.com Some compounds, including fenoprofen, can also form liquid crystals, or mesophases, which have properties intermediate between those of crystalline solids and amorphous liquids. dntb.gov.uaoup.com
Fenoprofen and its salts, particularly fenoprofen calcium dihydrate, have been studied for their diverse solid-state characteristics. researchgate.netcymitquimica.comcymitquimica.com While fenoprofen sodium can form both lyotropic (solvent-induced) and thermotropic (temperature-induced) liquid crystals, fenoprofen calcium typically forms a thermotropic mesophase. oup.comresearchgate.net
The transformation between crystalline and amorphous states is a key area of pharmaceutical research, as amorphous forms often exhibit higher solubility and dissolution rates. mdpi.com For fenoprofen, the focus has often been on the transformation from its stable crystalline hydrate (B1144303) form to other states.
Fenoprofen calcium exists as a crystalline dihydrate, which is generally stable. researchgate.net However, upon heating, it undergoes a significant transformation. Differential Scanning Calorimetry (DSC) studies show a sharp endothermic peak around 89-101.8°C, which corresponds to the loss of water from the crystalline dihydrate structure, leading to the formation of a liquid crystalline phase. researchgate.netnih.gov If this resulting melt is cooled, it can form an amorphous glass. researchgate.net
The stability of these forms is highly dependent on environmental conditions. The supercooled liquid crystal form is physically stable when stored in dry conditions (e.g., at 33% relative humidity) for extended periods. researchgate.netnih.gov However, at higher humidity (75% RH) and elevated temperature (40°C), it readily converts back to the more stable crystalline dihydrate form within days. researchgate.netnih.gov This highlights the critical need to control storage conditions to maintain the desired solid-state form.
Techniques such as Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) spectroscopy, and DSC are essential for characterizing these different states. researchgate.netresearchgate.net For instance, the crystalline dihydrate of fenoprofen calcium shows a distinct PXRD pattern with a strong diffraction peak around 6.3° 2θ, which is absent in the amorphous or liquid crystalline forms.
The liquid crystalline state, or mesophase, of fenoprofen is of significant interest because it can enhance the drug's solubility. researchgate.net Liquid crystals possess some degree of molecular order but are more mobile than solid crystals. ijpsonline.com
The thermotropic mesophase of fenoprofen calcium is formed by heating the crystalline drug to about 125°C to drive off the water of crystallisation. nih.gov This results in a smectic, lamellar structure for fenoprofen sodium and what is described as a thermotropic reversed hexagonal phase for fenoprofen calcium. researchgate.net This liquid crystalline order is maintained upon cooling, creating a supercooled liquid crystal at room temperature. nih.gov
The solubility of this mesophase is significantly higher than that of the crystalline dihydrate. researchgate.netnih.gov Research has shown the maximum solubility of the liquid crystal to be approximately 5.0-6.9 mg/mL, compared to 2.8-3.0 mg/mL for the crystalline dihydrate. researchgate.netnih.gov This enhanced solubility, however, comes with a trade-off in stability, as the mesophase will revert to the crystalline dihydrate in the presence of sufficient moisture. researchgate.net
Spectroscopic techniques like Terahertz Pulsed Spectroscopy (TPS) have also been used to differentiate these forms. Crystalline fenoprofen calcium shows distinct absorbance spectra, while the liquid crystalline form shows no absorption modes, a difference attributed to the lack of long-range crystalline order. researchgate.netotago.ac.nz
Table 1: Comparison of Fenoprofen Calcium Dihydrate and its Mesophase
| Property | Crystalline Dihydrate | Liquid Crystal (Mesophase) |
|---|---|---|
| Formation | Standard stable form. researchgate.net | Formed by heating the crystalline dihydrate to ~125°C. nih.gov |
| Structure | Ordered crystal lattice. helsinki.fi | Thermotropic reversed hexagonal phase. researchgate.net |
| DSC Thermal Event | Endothermic peak at ~89-101.8°C (water loss). researchgate.net | Maintains liquid crystalline order upon cooling. nih.gov |
| Solubility (in water) | ~2.8-3.0 mg/mL. nih.gov | ~5.0-6.9 mg/mL. nih.gov |
| Stability | Stable at room temperature. researchgate.net | Stable in dry conditions; converts to dihydrate at high humidity. researchgate.netnih.gov |
| Characterization | Differentiated by PXRD, FTIR, and TPS. researchgate.netotago.ac.nz | Differentiated by PXRD, FTIR, and TPS. researchgate.netotago.ac.nz |
Investigation of Crystalline and Amorphous States and Their Transformation
Drug-Excipient Compatibility and Interaction Studies with Fenoprofen
Excipients are essential components of pharmaceutical formulations, but they can also interact with the API, affecting its stability and performance. Therefore, drug-excipient compatibility studies are a crucial part of formulation development. jetir.org
The compatibility of fenoprofen with various excipients is typically assessed using thermoanalytical and spectroscopic methods. jetir.orgresearchgate.net FTIR spectroscopy is a common technique used to detect chemical interactions. In studies involving fenoprofen with excipients like guar (B607891) gum, pectin (B1162225), lecithin (B1663433), cholesterol, and various polymers, the absence of new peaks or the disappearance of characteristic drug peaks in the FTIR spectra confirmed the lack of chemical interactions. jetir.orgresearchgate.netijpsi.org
Differential Scanning Calorimetry (DSC) is used to assess physical interactions. For example, in a tablet formulation, it was observed that the excipients did not interfere with the thermal behavior of fenoprofen calcium, meaning the transformation from crystalline dihydrate to liquid crystal occurred as expected. researchgate.netnih.gov However, in other systems, such as complexes with triacetyl-β-cyclodextrin (TA-β-CD), DSC thermograms showed changes, including the disappearance of the drug's characteristic melting peak, indicating the formation of an amorphous complex or solid dispersion.
Stability studies under accelerated conditions (e.g., elevated temperature and humidity) are also performed. For instance, optimized floating tablets of fenoprofen were found to be stable for three months, with minimal changes in appearance, drug content, or dissolution profile. jpionline.org
Excipients can significantly alter the material properties of fenoprofen, particularly its solubility and dissolution rate.
Polymers: Hydrophilic polymers like Hydroxypropylmethyl cellulose (B213188) (HPMC) and hydrophobic polymers like Ethyl cellulose (EC) have been studied in combination with fenoprofen. researchgate.netresearchgate.net EC was found to markedly retard the in vitro release of fenoprofen from a complex, suggesting its utility in creating sustained-release formulations. researchgate.net In contrast, hydrophilic matrices alone were found to be less effective at controlling release over 24 hours, but when combined with materials like guar gum, they could successfully slow down drug release. jetir.org
Cyclodextrins: The formation of inclusion complexes with cyclodextrins, such as triacetyl-β-cyclodextrin, is a well-known strategy to enhance the solubility of poorly soluble drugs. For fenoprofen, complexation led to the amorphization of the drug, as confirmed by DSC and PXRD, which showed a reduction in the intensity of the drug's crystalline peaks.
Solid Dispersion Carriers: The creation of solid dispersions is another effective method. Fenoprofen has been formulated into solid dispersions using carriers like polyethylene (B3416737) glycol 4000 (PEG 4000), poloxamer 407, and skimmed milk powder with β-cyclodextrin. researchgate.neturan.ua These formulations aim to convert the drug into an amorphous state to improve its dissolution rate. researchgate.neturan.ua
Table 2: Summary of Fenoprofen-Excipient Interaction Studies
| Excipient(s) | Analytical Technique(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Guar gum, Pectin | FTIR | No chemical interaction detected. | jetir.org |
| Triacetyl-β-cyclodextrin (TA-β-CD), HPMC, EC | FTIR, DSC, PXRD | Complexation led to amorphization and altered drug release; EC retarded release. | researchgate.net |
| Lecithin, Cholesterol, Mannitol | FTIR, SEM | No chemical interaction; confirmed suitability for proliposome formulation. | ijpsi.org |
| HPMC K100 M, Xanthan gum, Guar gum | Micromeritics, Dissolution Testing | Polymers enabled the formulation of stable floating tablets with sustained release. | jpionline.org |
| Skimmed milk powder, β-cyclodextrin | Spray Drying, Dissolution | Created an amorphous solid dispersion that increased the solubility of FCD. | uran.ua |
Assessment of Physical and Chemical Stability in Multi-Component Mixtures
Advanced Drug Delivery Systems Research for Fenoprofen
To overcome challenges associated with fenoprofen, such as poor solubility and potential gastrointestinal side effects from oral administration, researchers have explored various advanced drug delivery systems. jddt.in
Sustained-Release Matrix Tablets: To provide prolonged therapeutic effect and reduce dosing frequency, sustained-release (SR) matrix tablets have been developed. jetir.org Formulations using polymers like guar gum and pectin have successfully been used to slow the release of fenoprofen from the matrix. jetir.org The mechanism of release from these hydrophilic matrices is often a combination of diffusion and erosion. jetir.org
Floating Drug Delivery Systems (FDDS): Floating tablets are designed to remain in the stomach for an extended period, which can be beneficial for drugs with an absorption window in the upper gastrointestinal tract. Fenoprofen floating tablets have been formulated using gas-generating agents and polymers like HPMC K100 M, xanthan gum, and guar gum. jpionline.org Optimized formulations demonstrated a prolonged floating duration and sustained drug release over 12 hours. jpionline.org
Solid Dispersions: As mentioned previously, solid dispersions enhance the dissolution rate of poorly soluble drugs like fenoprofen by presenting the drug in an amorphous state. researchgate.net Systems prepared with PEG 4000 and poloxamer 407, sometimes with a surfactant like Tween 60 to create a ternary system, have shown superior dissolution compared to the pure drug or simple physical mixtures. researchgate.net
Nanostructured Lipid Carriers (NLCs): NLCs are second-generation lipid nanoparticles that can improve drug encapsulation and stability. impactfactor.org Fenoprofen calcium-loaded NLCs have been developed for topical delivery, using lipids like Compritol 888 and oleic acid. impactfactor.org This approach leverages the biocompatibility and skin-penetrating ability of lipid carriers. impactfactor.org
Proniosomal Gels and Proliposomes: For topical and transdermal delivery, vesicular systems like proniosomal gels and proliposomes offer a promising approach. researchgate.netijpsi.org These systems can enhance drug stability and control its release. researchgate.netjournalajob.com Fenoprofen-loaded proniosomal gels have been formulated using surfactants and cholesterol and have shown the potential for effective topical treatment of inflammation. researchgate.netjournalajob.com Similarly, proliposomes prepared with lecithin and cholesterol have been developed as a carrier system for the transdermal delivery of fenoprofen. ijpsi.org
Table 3: Overview of Advanced Drug Delivery Systems for Fenoprofen
| Delivery System | Key Excipients/Method | Purpose | Research Findings | Reference(s) |
|---|---|---|---|---|
| Sustained-Release Matrix Tablets | Guar gum, Pectin | Prolonged drug release, reduced dosing frequency. | Successfully slowed drug release via diffusion and erosion. | jetir.org |
| Floating Tablets | HPMC K100 M, Xanthan gum | Gastric retention, sustained release. | Optimized batch floated for a long duration with 99.12% drug release in 12 hours. | jpionline.org |
| Solid Dispersions | PEG 4000, Poloxamer 407 | Enhance solubility and dissolution rate. | Significantly improved dissolution compared to pure drug. | researchgate.net |
| Nanostructured Lipid Carriers (NLCs) | Compritol 888, Oleic acid | Topical delivery, improved skin penetration. | Successfully synthesized for potential topical application. | impactfactor.org |
| Proniosomal Gels | Surfactants, Cholesterol | Topical delivery, enhanced stability and controlled release. | Showed diffusion-controlled release and good anti-inflammatory action in vivo. | researchgate.netjournalajob.com |
| Proliposomes | Lecithin, Cholesterol, Mannitol | Transdermal delivery, avoid GI side effects. | Formed stable, spherical vesicles with high entrapment efficiency. | ijpsi.org |
Development and Characterization of Nanocarrier Systems (e.g., Proniosomes, Nanoparticles)
The development of nanocarrier systems for fenoprofen aims to improve its physicochemical properties and control its release profile. Among these systems, proniosomes and other nanoparticles have been a key focus of research. Proniosomes are dry, free-flowing granular products that, upon hydration, form niosomal dispersions in situ. nih.gov These systems are particularly advantageous for enhancing the stability and delivery of lipophilic drugs like fenoprofen. nih.govresearchgate.netjournalajob.com
Research into fenoprofen calcium-loaded proniosomal gels has demonstrated their potential for topical delivery. researchgate.netjournalajob.com These gels are typically prepared using the coacervation-phase separation method, incorporating non-ionic surfactants and cholesterol. researchgate.netjournalajob.com The ratio of surfactant to cholesterol is a critical factor that can influence both the drug's entrapment efficiency and its release characteristics. nih.gov Characterization of these vesicular systems is comprehensive, employing various analytical techniques. Scanning Electron Microscopy (SEM) and vesicle size analysis confirm the morphology and size distribution of the formed niosomes, with studies reporting vesicles in the micrometer scale. researchgate.netjournalajob.com Differential Scanning Calorimetry (DSC) is used to confirm the formation of the vesicle's double layer, while Fourier Transform Infrared Spectroscopy (FTIR) studies verify the absence of chemical interactions between the drug and excipients. researchgate.netjournalajob.com
The stability and efficacy of these nanocarriers are further assessed by measuring zeta potential, drug content, and entrapment efficiency. researchgate.netjournalajob.com Studies on fenoprofen proniosomal gels have reported high drug content, often exceeding 90%, and significant entrapment efficiency. researchgate.netjournalajob.com In vitro diffusion studies, often conducted using a Franz diffusion cell, show a sustained release of fenoprofen over 24 hours, with the release kinetics indicating a diffusion-controlled mechanism. researchgate.netjournalajob.com Other related nanocarriers, such as spanlastics (elastic nanovesicles), have also been investigated for the topical delivery of fenoprofen calcium, showing enhanced drug penetration across biological membranes due to their deformable nature. researchgate.net Solid lipid nanoparticles (SLNs) have also been explored for formulating fenoprofen into transdermal gels. jneonatalsurg.com
Table 1: Characterization of Fenoprofen Calcium-Loaded Proniosomal Gel Formulations This table is interactive. Users can sort columns by clicking on the headers.
| Formulation Code | Evaluation Parameter | Result | Source |
|---|---|---|---|
| F1 (Optimized) | Vesicle Size | Micrometer Scale | researchgate.net |
| F1 (Optimized) | Entrapment Efficiency | Maximum among formulations | researchgate.net |
| F1 (Optimized) | In Vitro Drug Release | Maximum release at 24 hours | researchgate.net |
| All Formulations | Drug Content | > 90% | researchgate.net |
| All Formulations | Zeta Potential | Confirmed charge and stability | researchgate.net |
Design and Evaluation of Controlled Release Formulations through Polymer Science
Polymer science is integral to the design of controlled-release formulations for fenoprofen, enabling prolonged therapeutic action and targeted delivery. Researchers have utilized a variety of natural and synthetic polymers to create matrix tablets, transdermal films, and floating systems. wisdomlib.orgjpionline.org
For colon-specific delivery, which is desirable for treating local inflammatory conditions or for systemic absorption while bypassing the upper gastrointestinal tract, various polymers have been employed. pnrjournal.com One approach involves using natural gums like dikamali gum, karaya gum, guar gum, and xanthan gum as matrix-forming agents. pnrjournal.com In one study, sustained-release tablets were prepared using the wet granulation technique with different ratios of fenoprofen and natural gums. The in vitro drug release studies showed that a formulation containing dikamali gum sustained drug release for up to 24 hours. Another study used a combination of xanthan gum and guar gum in a 1:1 ratio, which also demonstrated sustained drug release targeted for the colon. pnrjournal.com The release kinetics for these colon-targeted systems often follow zero-order or anomalous (non-Fickian) diffusion mechanisms, indicating that drug release is controlled by polymer swelling and erosion. pnrjournal.com Synthetic polymers like Eudragit RL 100 have also been used as a coating to protect the tablet until it reaches the colon.
Hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC) are widely used to create hydrophilic gel matrix systems for controlled drug release. jpionline.orgnih.gov Floating tablets of fenoprofen have been developed using HPMC, which swells in gastric fluid to form a gel layer that controls drug diffusion while the low-density system remains buoyant in the stomach. jpionline.org These formulations have shown the ability to release over 99% of the drug over a 12-hour period. jpionline.org
Transdermal delivery systems offer another route for controlled administration. Transdermal patches of fenoprofen have been formulated using polymers like Eudragit (ERL 100, ERS 100), HPMC, and Ethyl Cellulose (EC). wisdomlib.org These patches, prepared by a solvent casting method, were evaluated for physical properties and in vitro drug release. wisdomlib.org The inclusion of a hydrophilic polymer like HPMC within an insoluble film was found to enhance the rate of drug release. wisdomlib.org
Table 2: Examples of Polymeric Controlled-Release Systems for Fenoprofen This table is interactive. Users can sort columns by clicking on the headers.
| Formulation Type | Polymers Used | Key Finding | Release Profile | Source |
|---|---|---|---|---|
| Colon-Targeted Tablets | Dikamali Gum, Karaya Gum, Eudragit RL 100 | FPT19 formulation showed maximum release at 24 hours. | Sustained Release (24h) | |
| Colon-Targeted Tablets | Xanthan Gum, Guar Gum | F7 (1:1 ratio) showed optimal sustained release. | Sustained Release | pnrjournal.com |
| Floating Tablets | HPMC | Optimized batch (F4) floated for a long duration. | 99.12% release in 12h | jpionline.org |
| Transdermal Films | ERL 100, HPMC | Formulation F5 showed the highest drug release. | 90.15% release | wisdomlib.org |
Formation and Stability of Supramolecular Inclusion Complexes (e.g., Cyclodextrins)
The formation of supramolecular inclusion complexes is a sophisticated strategy to enhance the physicochemical properties of drug molecules. Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, are widely used as host molecules to encapsulate guest drug molecules like fenoprofen. mdpi.comkemdikbud.go.id This encapsulation, or inclusion complexation, can improve the aqueous solubility, dissolution rate, and stability of the guest drug. mdpi.comkemdikbud.go.id
The formation of a fenoprofen-cyclodextrin inclusion complex is confirmed through various analytical techniques that detect changes in the physical and chemical properties of the drug upon complexation. researchgate.net These methods include Differential Scanning Calorimetry (DSC), which shows the shifting or disappearance of the drug's melting endotherm, and Powder X-ray Diffraction (PXRD), which reveals changes from a crystalline to an amorphous state. researchgate.netscielo.br Fourier Transform Infrared (FTIR) spectroscopy can indicate interactions by showing shifts in the characteristic peaks of the drug molecule. scielo.br Scanning Electron Microscopy (SEM) provides morphological evidence, showing a new solid phase with a different appearance from the individual components. researchgate.net Furthermore, Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool in solution to prove inclusion, as protons of the guest molecule located inside the CD cavity exhibit chemical shifts. kemdikbud.go.id
The stability of these host-guest complexes is a critical parameter and is quantified by a stability constant. A study systematically investigated the stability of fenoprofen complexes with eight different β-cyclodextrin derivatives. Using circular dichroism and ¹H-NMR spectroscopy, the stability constants were determined. The results from both analytical methods showed good agreement. The research highlighted that the degree of substitution on the cyclodextrin (B1172386) molecule could significantly influence the stability of the complex. For instance, research on a similar non-steroidal anti-inflammatory drug, fenbufen, showed a clear trend where the stability constant increased with the degree of substitution of the cyclodextrin. Such studies are crucial for selecting the most appropriate cyclodextrin derivative to achieve the desired modification in fenoprofen's properties. nih.gov Research has also been conducted on conjugating fenoprofen/triacetyl-β-cyclodextrin (TA-β-CD) inclusion complexes with polymers to further modulate drug release. nih.govnih.gov
Table 3: β-Cyclodextrin Derivatives Investigated for Complexation with Fenoprofen This table is interactive. Users can sort columns by clicking on the headers.
| Cyclodextrin Derivative | Abbreviation | Type | Source |
|---|---|---|---|
| β-Cyclodextrin | BCyD | Native | |
| 2,6-dimethyl-β-cyclodextrin (50% pure) | DIMEB50 | Methylated | |
| 2,6-dimethyl-β-cyclodextrin (80% pure) | DIMEB80 | Methylated | |
| 2,6-dimethyl-β-cyclodextrin (95% pure) | DIMEB95 | Methylated | |
| Low-methylated β-cyclodextrin | CRYSMEB | Methylated | |
| Randomly methylated β-cyclodextrin | RAMEB | Methylated | |
| Hydroxypropyl-β-cyclodextrin (avg. sub. 4.5) | HPBCyD | Hydroxypropylated | |
| Hydroxypropyl-β-cyclodextrin (avg. sub. 6.3) | HPBCyD | Hydroxypropylated |
Computational Chemistry and Molecular Modeling Applications in Fenoprofen Research
Quantum Chemical Calculations for Fenoprofen's Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution, which governs the molecule's stability, reactivity, and interaction with biological targets.
Studies have employed DFT methods, such as B3LYP with basis sets like 6-31G* and 6311G++(d,p), to investigate the structural and electronic properties of fenoprofen (B1672519). nih.govresearchgate.net The optimized molecular geometry can be calculated and compared with crystallographic data to validate the computational model. researchgate.net For S-fenoprofen, the enantiomer known to be more stable and active, calculations have determined key electronic parameters. nih.gov
A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (Egap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity. nih.govresearchgate.net For S-fenoprofen, the energy gap has been calculated to be approximately 5.5265 eV at the B3LYP/6-31G* level of theory, indicating a stable and not highly reactive compound. nih.gov Another study using the DFT/B3LYP/6311G++(d,p) level of theory reported a band gap of 5.36 eV. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is another valuable output of quantum chemical calculations. The MEP map illustrates the charge distribution across the molecule, identifying electrophilic (positive potential, typically shown in blue) and nucleophilic (negative potential, typically shown in red) regions. researchgate.netbionaturajournal.com For fenoprofen, the negative potential is concentrated on the electronegative oxygen atoms of the carboxyl group, which are likely sites for electrophilic attack and noncovalent interactions, while positive potentials are found around the hydrogen atoms. researchgate.net
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify a molecule's chemical reactivity. researchgate.net These include hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). A higher hardness value corresponds to greater stability. researchgate.net The calculated quantum chemical parameters for fenoprofen provide a foundational understanding of its physicochemical behavior. nih.govresearchgate.net
| Parameter | Calculated Value | Method/Basis Set | Source |
| HOMO Energy | -6.26 eV | DFT/B3LYP/6311G++(d,p) | researchgate.net |
| LUMO Energy | -0.91 eV | DFT/B3LYP/6311G++(d,p) | researchgate.net |
| HOMO-LUMO Gap (Egap) | 5.36 eV | DFT/B3LYP/6311G++(d,p) | researchgate.net |
| HOMO-LUMO Gap (Eg) | 5.5265 eV | B3LYP/6-31G* | nih.gov |
| Hardness (η) | 2.68 | DFT/B3LYP/6311G++(d,p) | researchgate.net |
This table presents data from different computational studies; variations in values are due to the different levels of theory and basis sets used.
Furthermore, advanced theoretical studies have explored the conformational landscape of fenoprofen, identifying multiple stable conformers that lie within a narrow energy range. researchgate.netresearchgate.net These studies, combining photoelectron spectroscopy with calculations, provide deep insights into the valence and core electronic structure, confirming the validity of the computational models through agreement with experimental data. researchgate.netresearchgate.netmdpi.com
Molecular Docking and Ligand-Target Binding Simulations for Fenoprofen
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. bionaturajournal.com It is instrumental in elucidating the binding mechanisms of drugs like fenoprofen with their biological targets, such as cyclooxygenase (COX) enzymes and other proteins. bionaturajournal.comresearchgate.net
The primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) like fenoprofen is the inhibition of COX-1 and COX-2 enzymes. nih.gov Docking studies have been performed to simulate the interaction of fenoprofen within the active sites of these enzymes. researchgate.net These simulations help to understand the binding affinity and the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the ligand-protein complex. bionaturajournal.comjapsonline.com By comparing the docking scores and binding modes of various NSAIDs, researchers can correlate computational results with experimental inhibitory activities (IC₅₀ values). researchgate.net
In a notable application, structure-based virtual screening identified fenoprofen as a potent inhibitor of the SaeR protein in Staphylococcus aureus. nih.govacs.org SaeR is a response regulator essential for the expression of numerous virulence factors in the bacterium. nih.govacs.org Molecular docking simulations predicted that fenoprofen binds effectively within a putative binding pocket of the SaeR DNA-binding domain. nih.govacs.org The simulation yielded a docking score of -6.403 kcal/mol. acs.org The stability of this interaction is attributed to several key molecular bonds:
Hydrogen bonds with residues THR216 and TYR222. nih.govacs.org
Salt bridges with ARG201, providing electrostatic interactions. nih.govacs.org
π-π stacking interactions with LYS174. nih.govacs.org
These interactions effectively block the functional domain of the SaeR protein, preventing it from binding to DNA and activating the transcription of virulence genes. nih.govacs.org This repurposing of fenoprofen as an anti-virulence agent was guided entirely by these initial in silico findings. nih.govresearchgate.netacs.org
| Target Protein | Ligand | Key Interacting Residues | Docking Score (kcal/mol) | Type of Interaction | Source |
| SaeR (S. aureus) | Fenoprofen | THR216, TYR222 | -6.403 | Hydrogen Bond | nih.govacs.org |
| SaeR (S. aureus) | Fenoprofen | ARG201 | -6.403 | Salt Bridge | nih.govacs.org |
| SaeR (S. aureus) | Fenoprofen | LYS174 | -6.403 | π-π Stacking | nih.govacs.org |
| COX-1 / COX-2 | Fenoprofen | Not specified | Not specified | H-bonds, Pi-H interactions | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fenoprofen Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are powerful tools in drug design, allowing for the prediction of the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. mdpi.comnih.gov
While extensive QSAR studies focused specifically on a large series of fenoprofen analogues are not widely reported, research on related compounds and derivatives provides valuable insights. For instance, QSAR studies on general lipoxygenase inhibitors, which include a fenoprofen derivative, have highlighted the importance of physicochemical parameters like the partition coefficient (clog P) and molar refractivity (CMR) in determining inhibitory activity. researchgate.net This suggests that the hydrophobicity of fenoprofen analogues would be a critical factor in modulating their biological effect. researchgate.net
In a study creating hybrid molecules of profens and amphetamine, a QSAR-based software (GUSAR) was used to analyze the toxicity of the new derivatives, including one containing a fenoprofen fragment. semanticscholar.org This demonstrates the utility of QSAR in predicting not just efficacy but also potential safety profiles of new analogues.
The general principles of QSAR have been successfully applied to other profens, such as ketoprofen (B1673614) and flurbiprofen (B1673479), which are structurally very similar to fenoprofen. ijpsonline.com In these studies, new derivatives are synthesized, their biological activity is tested, and then QSAR models are built to correlate structural modifications with changes in activity. ijpsonline.com Such models for related profens indicate that similar approaches would be highly beneficial for designing new fenoprofen analogues with potentially higher potency or improved properties. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of proteins and ligands over time and to study the stability of their interactions. mdpi.com This method simulates the movements of atoms and molecules by solving Newton's equations of motion, offering a level of detail that static models like docking cannot provide. mdpi.com
MD simulations have been crucial in validating the findings from molecular docking studies of fenoprofen. In the investigation of fenoprofen's interaction with the SaeR protein, MD simulations were performed on the docked complex. researchgate.net The results confirmed that fenoprofen binds stably to the promoter binding region of SaeR, forming stable complexes maintained by hydrogen bond interactions over the simulation time. researchgate.netresearchgate.net This provides strong evidence that the interaction predicted by docking is not transient but a stable binding event capable of eliciting a biological effect.
Another application of MD simulations in fenoprofen research is the study of chiral recognition. Monte Carlo docking simulations combined with MD have been used to investigate the differential complexation of (R)- and (S)-fenoprofen enantiomers with cyclomaltoheptaose (β-cyclodextrin). researchgate.net The simulations revealed that the (S)-enantiomer forms a more stable inclusion complex, which is consistent with experimental observations of its preferential interaction and longer retention time in separation processes. researchgate.net The thermodynamic preference was explained by the orientation of the phenyl group, which allowed for closer contacts and more favorable intermolecular interactions between the (S)-fenoprofen and the cyclodextrin (B1172386) host. researchgate.net
Furthermore, MD simulations are used to study the flexibility of protein binding sites and how they adapt to ligands. Studies on human serum albumin (HSA), a key plasma protein to which fenoprofen binds extensively, have used MD simulations to explore the conformational flexibility of its binding sites. nih.govnih.gov These simulations show that significant conformational adjustments in the protein structure, coupled with ligand adaptation, are key to the specific interactions that occur, explaining the ability of proteins like HSA to bind a wide variety of compounds. nih.gov
Metabolic Pathway Elucidation and Enantiomeric Biotransformation of Fenoprofen in Vitro and Preclinical Focus
Detailed Investigation of Enzymatic Biotransformation Pathways (e.g., Glucuronidation, Hydroxylation)
The metabolic transformation of fenoprofen (B1672519) primarily involves two major enzymatic pathways: glucuronidation and hydroxylation. These processes are crucial for converting the lipophilic drug into more water-soluble metabolites, facilitating their excretion from the body. helsinki.fidrugbank.com
Glucuronidation: This is a significant Phase II metabolic pathway for fenoprofen. helsinki.fi The process is catalyzed by UDP-glucuronosyltransferases (UGTs), which are a superfamily of enzymes that transfer glucuronic acid from UDP-glucuronic acid to the fenoprofen molecule. helsinki.finih.gov This conjugation reaction results in the formation of fenoprofen acyl glucuronide. drugbank.com The liver is a primary site for this reaction, although glucuronidation activity has also been observed in other tissues like the kidney. nih.govnih.gov Specifically, UGT2B7 has been identified as a key enzyme involved in the glucuronidation of carboxylic acid-containing drugs like fenoprofen. nih.govnih.gov The resulting glucuronide conjugate is more polar and readily eliminated in the urine. drugbank.com
Hydroxylation: This Phase I metabolic pathway involves the introduction of a hydroxyl (-OH) group onto the fenoprofen molecule. nih.govresearchgate.net This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes located in the liver microsomes. nih.govxenotech.com The primary product of this pathway is 4'-hydroxyfenoprofen. drugbank.com This hydroxylated metabolite can then undergo further conjugation, such as glucuronidation, to form 4'-hydroxyfenoprofen glucuronide, which is also a major urinary metabolite. drugbank.com Studies have demonstrated hydroxylation of fenoprofen in liver microsomes from various preclinical species, including rats and sheep. nih.gov
Mechanisms of Stereoselective Metabolism and Chiral Inversion of Fenoprofen Enantiomers (e.g., R- to S-Fenoprofen)
The mechanism of chiral inversion involves a multi-step enzymatic process:
Activation to a Coenzyme A Thioester: The initial and rate-limiting step is the activation of R-(-)-fenoprofen by forming a coenzyme A (CoA) thioester, R-(-)-fenoprofen-CoA. conicet.gov.arnih.gov This reaction is catalyzed by an acyl-CoA ligase (also known as acyl-CoA synthetase). nih.govconicet.gov.ar
Epimerization: The resulting R-(-)-fenoprofen-CoA then undergoes epimerization to the S-(+)-fenoprofen-CoA. conicet.gov.ar
Hydrolysis: Finally, the S-(+)-fenoprofen-CoA is hydrolyzed to release the active S-(+)-fenoprofen. conicet.gov.ar
This chiral inversion has been observed in various species, including humans, rats, horses, dogs, and sheep, although the extent of inversion can vary significantly between species. nih.govconicet.gov.arnih.govconicet.gov.ar For instance, the inversion rate is approximately 38% in horses and 90% in dogs. nih.gov The liver is considered the primary site for this biotransformation, but studies in rats have also indicated that the gastrointestinal tract contributes to presystemic chiral inversion. nih.govconicet.gov.ar
In Vitro Metabolism Studies Utilizing Subcellular Fractions and Recombinant Enzymes
In vitro models are invaluable tools for investigating the metabolic pathways of drugs like fenoprofen without the complexities of in vivo systems. researchgate.net These studies often employ subcellular fractions and recombinant enzymes to pinpoint the specific enzymes and cellular compartments involved in metabolism. xenotech.comacs.org
Subcellular Fractions:
Microsomes: Liver microsomes, which are vesicles of the endoplasmic reticulum, are enriched with Phase I enzymes like cytochrome P450s and Phase II enzymes like UGTs. xenotech.com They are frequently used to study hydroxylation and glucuronidation reactions. nih.govnih.gov For example, the formation of fenoprofen-CoA thioester has been quantified using liver microsomes from various species. nih.govnih.gov
S9 Fractions: The S9 fraction is the supernatant obtained after centrifuging a tissue homogenate at 9000g and contains both microsomal and cytosolic enzymes. xenotech.com This fraction is suitable for studying a broader range of metabolic reactions, including both Phase I and Phase II pathways. xenotech.com
Cytosol: This fraction contains soluble enzymes and is particularly useful for investigating certain Phase II conjugation reactions. xenotech.com
Recombinant Enzymes: The use of recombinant enzymes, which are specific enzymes produced in cell culture systems, allows for the precise identification of the isoforms responsible for a particular metabolic step. acs.org For instance, recombinant UGTs, such as UGT2B7 and UGT1A9, have been used to confirm their roles in the glucuronidation of profens. nih.gov Similarly, recombinant acyl-CoA synthetases can be used to study the initial step of chiral inversion. acs.org These systems help in understanding inter-individual and inter-species differences in drug metabolism. acs.org
Comparative In Vitro Metabolism Across Various Preclinical Species
Comparative in vitro metabolism studies are essential for selecting appropriate animal models for preclinical toxicology and for extrapolating animal data to humans. europa.euwuxiapptec.com Significant species differences have been observed in the metabolism of fenoprofen, particularly in the extent of chiral inversion and the rates of enzymatic reactions.
In vitro studies using liver microsomes have revealed large variations in the Vmax for the thioesterification of R-(-)-fenoprofen across different species. nih.gov For example, the Vmax in dog liver microsomes was found to be substantially higher than in sheep liver microsomes. nih.gov
The extent of chiral inversion also shows marked species differences. In vivo studies have shown that the inversion of R-(-)-fenoprofen to its S-(+) antipode is about 80% in sheep, 38% in horses, 90% in dogs, and 93% in cats. nih.govconicet.gov.arnih.gov In rats, while in vitro thioesterification is significant, the in vivo inversion is less pronounced (42%), suggesting that other metabolic pathways for R-(-)-fenoprofen-CoA, such as incorporation into triacylglycerols, may be more prominent. nih.gov
The table below summarizes some of the comparative findings for fenoprofen metabolism.
| Parameter | Rat | Sheep | Horse | Dog | Cat |
|---|---|---|---|---|---|
| Chiral Inversion (%) | 42 nih.gov | 80 nih.gov | 38 nih.gov | 90 nih.gov | 93.2 conicet.gov.ar |
| R(-)-FPF-CoA Thioesterification Vmax (nmol/min/mg) | 22 nih.gov | 2.08 nih.gov | 23 nih.gov | 60.6 nih.gov | N/A |
| Hydroxylation Vmax (nmol/min/mg) | 0.02 nih.gov | 0.01 nih.gov | N/A | N/A | N/A |
N/A: Not available from the provided search results.
These species-specific differences in metabolic pathways underscore the importance of conducting comparative studies to ensure the relevance of preclinical data for human risk assessment. europa.eu
Q & A
Q. What statistical approaches optimize fenoprofen formulation parameters in experimental design?
- Methodological Answer : Apply factorial design (e.g., Design Expert software) to evaluate factors like excipient ratios and spray-drying conditions. Use response surface methodology (RSM) to correlate variables (e.g., dissolution rate, tablet hardness) and identify optimal formulations .
Q. How do crystal defects in this compound impact dissolution and bioavailability?
Q. What validation criteria are essential for analytical methods quantifying fenoprofen in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
